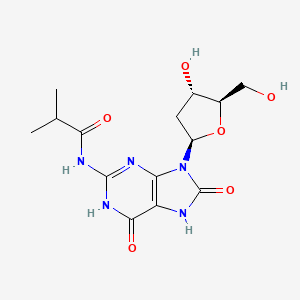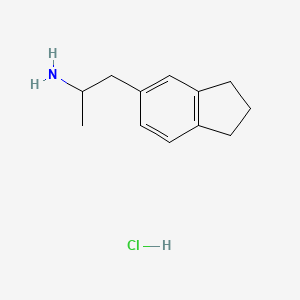
5-氨基乙酰丙酸盐酸盐
描述
5-(2-氨基丙基)-2,3-二氢-1H-茚(盐酸盐),通常称为5-APDI(盐酸盐),是一种属于苯丙胺家族的合成化合物。 它以其致幻性和迷幻特性而闻名,使其成为科学研究和法医研究的兴趣对象 .
科学研究应用
5-APDI(盐酸盐)在科学研究中具有多种应用:
化学: 用作质谱法和色谱法的分析化学中的参考标准。
生物学: 研究其对神经递质系统的影响,特别是血清素、多巴胺和去甲肾上腺素的摄取。
医学: 研究其在治疗神经系统疾病方面的潜在治疗用途。
作用机制
5-APDI(盐酸盐)的作用机制涉及抑制神经递质的摄取。它主要针对:
血清素转运蛋白(SERT): 抑制血清素的再摄取,增加突触间隙的血清素水平。
多巴胺转运蛋白(DAT): 减少多巴胺的再摄取,增强多巴胺能信号传导。
去甲肾上腺素转运蛋白(NET): 抑制去甲肾上腺素的再摄取,导致去甲肾上腺素水平升高.
生化分析
Biochemical Properties
5-Apdi hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It inhibits the uptake of serotonin, dopamine, and norepinephrine by crude synaptosomes, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively . This inhibition suggests that 5-Apdi hydrochloride interacts with the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. The compound’s interaction with these transporters is likely competitive, as it binds to the same sites as the neurotransmitters.
Cellular Effects
5-Apdi hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. It acts as a potent and weakly selective serotonin releasing agent (SSRA), which means it can increase the release of serotonin from neurons . This increase in serotonin release can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s effects on serotonin release can lead to changes in mood, cognition, and behavior, as serotonin is a key neurotransmitter involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 5-Apdi hydrochloride involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This inhibition is likely due to the compound’s binding to the transporters, preventing the neurotransmitters from being reabsorbed into the presynaptic neuron. Additionally, 5-Apdi hydrochloride may also influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Apdi hydrochloride can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 5-Apdi hydrochloride may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of 5-Apdi hydrochloride can vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive function. At high doses, it can produce toxic or adverse effects, including disruption of normal neurotransmitter balance and potential neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Apdi hydrochloride is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and function.
Transport and Distribution
Within cells and tissues, 5-Apdi hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where neurotransmitter release and reuptake occur, such as synaptic terminals . The compound’s distribution within the brain and other tissues is crucial for its effects on neurotransmitter systems and overall cellular function.
Subcellular Localization
The subcellular localization of 5-Apdi hydrochloride is primarily within the synaptic terminals, where it can interact with neurotransmitter transporters and influence neurotransmitter release and reuptake . The compound may also be found in other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function at the cellular level.
准备方法
合成路线和反应条件
5-APDI(盐酸盐)的合成通常涉及以下步骤:
起始材料: 合成以茚酮为起始材料,并进行还原胺化反应。
还原胺化: 茚酮与适当的胺(如2-氨基丙烷)在还原剂(如氰基硼氢化钠)的存在下反应。这一步形成了茚结构,并连接了一个氨基丙基基团。
盐酸盐的形成: 然后用盐酸处理5-APDI的游离碱,将其转化为其盐酸盐。
工业生产方法
5-APDI(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇式或连续流反应器: 确保一致的质量和产量。
纯化步骤: 包括重结晶和色谱法,以达到研究应用所需的高纯度.
化学反应分析
反应类型
5-APDI(盐酸盐)会经历几种类型的化学反应:
氧化: 它可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以进一步修饰茚环或氨基丙基侧链。
取代: 亲电取代反应可以在芳香环上发生,引入各种官能团。
常用试剂和条件
氧化剂: 高锰酸钾或三氧化铬用于氧化反应。
还原剂: 硼氢化钠或氢化铝锂用于还原反应。
催化剂: 钯碳(Pd/C)用于氢化反应。
主要产物
氧化: 产生酮或羧酸。
还原: 导致形成仲胺或叔胺。
取代: 产生5-APDI的官能化衍生物.
相似化合物的比较
5-APDI(盐酸盐)可以与其他类似化合物进行比较,例如:
3,4-亚甲二氧基甲基苯丙胺(MDA): 两者都是致幻剂,但5-APDI具有不同的化学结构,并且可能具有不同的药理作用。
2-氨基丙基苯并呋喃(5-APB): 在致幻特性方面相似,但核心结构不同(苯并呋喃与茚)。
2-氨基丙基苯并二噁烷(6-APB): 另一个具有苯并二噁烷核心的致幻剂,不同于5-APDI的茚结构.
结论
5-APDI(盐酸盐)是一种用途广泛的化合物,在科学研究中具有重要应用。其独特的化学结构和药理特性使其成为研究神经递质系统和开发新的精神活性物质的宝贵工具。
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-95-5 | |
| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-APDI HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



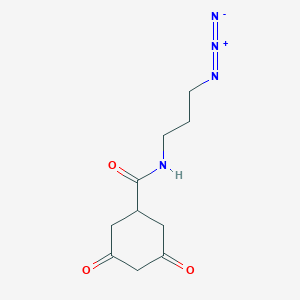
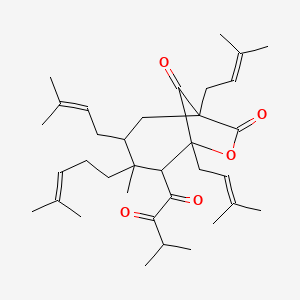
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
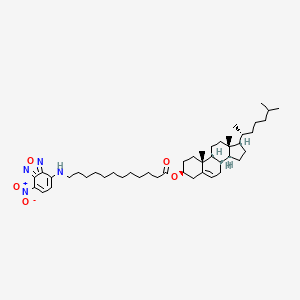

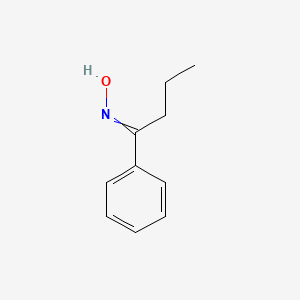
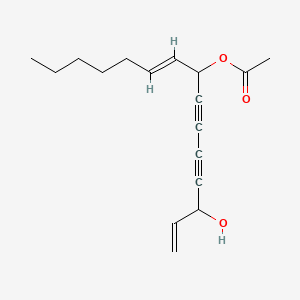
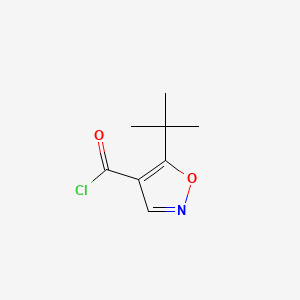

![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)
